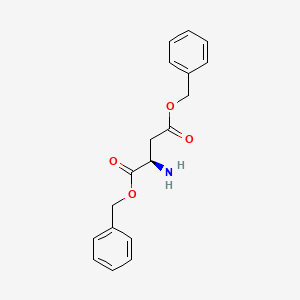

![molecular formula C12H12O3 B1621486 (2E)-3-[2-(Allyloxy)phenyl]acrylic acid CAS No. 91963-08-5](/img/structure/B1621486.png)

(2E)-3-[2-(Allyloxy)phenyl]acrylic acid

Übersicht

Beschreibung

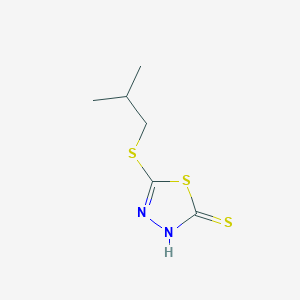

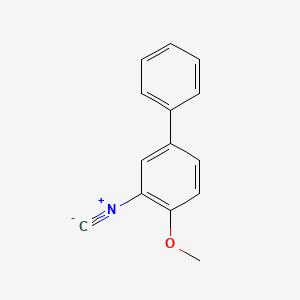

“(2E)-3-[2-(Allyloxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C11H12O3 . It is a type of acrylic acid, which is commonly used in the synthesis of various polymers .

Synthesis Analysis

The synthesis of acrylic acids can be achieved through several methods. One method involves the condensation of acetic acid and formaldehyde, catalyzed by silica aerogel-supported SiW/PW/PMo oxides . Another method involves the asymmetric hydrogenation of 2-aryl and 2-alkyl acrylic acids, catalyzed by a Rh(I) catalyst with a chiral Wudaphos ligand .Molecular Structure Analysis

The molecular structure of “(2E)-3-[2-(Allyloxy)phenyl]acrylic acid” consists of an acrylic acid backbone with an allyloxy phenyl group attached .Chemical Reactions Analysis

In terms of chemical reactions, the compound can undergo asymmetric hydrogenation, a process that is controlled by ion-pair interaction between the substrate and chiral ligand .Wissenschaftliche Forschungsanwendungen

Polymerization and Material Science

Esterification for Acrylic Acid Recovery : A method for recovering acrylic acid from industrial wastewater through esterification with 2-ethyl hexanol has been explored. This process not only recovers valuable acrylic acid but also purifies wastewater, demonstrating a sustainable approach to managing industrial by-products (Ahmad, Kamaruzzaman, & Chin, 2014).

Optoelectronic Properties : The study of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a related compound, has shown significant potential in dye-sensitized solar cells (DSSCs), highlighting the optoelectronic properties that contribute to the efficiency of solar energy conversion (Fonkem, Ejuh, Tchangnwa Nya, Yossa Kamsi, & Ndjaka, 2019).

Environmental Protection

Catalytic Conversion for Sustainable Chemistry : Research demonstrates the catalytic conversion of biomass-derived allyl alcohol into acrylate and pure hydrogen, presenting an eco-friendly approach to producing important industrial chemicals while also generating clean energy (Pagliaro, Miller, Bellini, Di Vico, Oberhauser, Zangari, Innocenti, & Vizza, 2021).

Water-Soluble Copolymers for Metal Ion Capture : Novel water-soluble copolymers based on acrylamide and modular β-cyclodextrin have been developed for the improved capture of environmentally impacting metal ions, showcasing the role of such compounds in enhancing water purification technologies (Liu, Jiang, Gou, Ye, Feng, Lai, & Liang, 2013).

Wirkmechanismus

The mechanism of action for the asymmetric hydrogenation reaction involves oxidative addition of H2, migratory insertion, and reductive elimination . The high enantioselectivity of this reaction is proposed to be dictated by a better catalyst/substrate geometric complementarity in the major pathway to have less distortion of the catalyst for a strong ion-pair interaction .

Zukünftige Richtungen

The future directions in the study of “(2E)-3-[2-(Allyloxy)phenyl]acrylic acid” and similar compounds could involve further exploration of their synthesis methods, reaction mechanisms, and potential applications in various fields such as synthetic chemistry, medicinal chemistry, and material chemistry .

Eigenschaften

IUPAC Name |

(E)-3-(2-prop-2-enoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLHYSQRNTVMGI-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[2-(Allyloxy)phenyl]acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1621422.png)